2-(4-(Methoxycarbonyl) phenyl)-2-oxoacetic acid
Description
2-(4-(Methoxycarbonyl) phenyl)-2-oxoacetic acid is an organic compound with a molecular formula of C10H8O5. This compound is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Properties
IUPAC Name |
2-(4-methoxycarbonylphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCDHPUMLPCZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxycarbonyl) phenyl)-2-oxoacetic acid typically involves the esterification of phenylacetic acid derivatives. One common method includes the reaction of phenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl derivative. This intermediate is then subjected to oxidation reactions to introduce the oxo group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxycarbonyl) phenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2-(4-(Methoxycarbonyl)phenyl)-2-oxoacetic acid has been explored for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for the development of new pharmaceuticals. Notably, derivatives of this compound have shown promise as:
- Anti-inflammatory agents: Research indicates that compounds with similar structures exhibit inhibitory effects on inflammatory pathways.
- Anticancer agents: The ability to modify the compound's structure can lead to derivatives that target specific cancer cell lines.
Organic Synthesis
This compound serves as an important building block in organic synthesis. It can undergo various chemical transformations, including:
- Esterification: Reaction with alcohols to form esters, which are useful in fragrance and flavor industries.
- Condensation reactions: It can participate in reactions with amines or other nucleophiles to form more complex molecules.
Materials Science
In materials science, 2-(4-(Methoxycarbonyl)phenyl)-2-oxoacetic acid is utilized in the development of polymers and coatings. Its reactivity allows for:
- Cross-linking agents: Enhancing the mechanical properties of polymeric materials.
- Functionalized surfaces: Creating surfaces with specific chemical functionalities for applications in sensors or catalysis.
Case Studies
Several studies have documented the applications of 2-(4-(Methoxycarbonyl)phenyl)-2-oxoacetic acid and its derivatives:
- Study on Anti-inflammatory Activity: A study demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes, suggesting potential use as anti-inflammatory drugs .
- Synthesis of Novel Anticancer Agents: Researchers synthesized a series of compounds derived from 2-(4-(Methoxycarbonyl)phenyl)-2-oxoacetic acid and evaluated their cytotoxicity against various cancer cell lines, identifying several promising candidates for further development .
- Polymer Development: Another study focused on using this compound as a precursor for synthesizing biodegradable polymers. The resulting materials showed enhanced thermal stability and mechanical strength compared to conventional polymers .
Mechanism of Action
The mechanism of action of 2-(4-(Methoxycarbonyl) phenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 2-Fluoro-4-methoxycarbonylphenylboronic acid
- 2-Methoxycarbonylphenylboronic acid
Uniqueness
2-(4-(Methoxycarbonyl) phenyl)-2-oxoacetic acid is unique due to its specific structural features, such as the presence of both methoxycarbonyl and oxo groups, which confer distinct reactivity and functional properties. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds .
Biological Activity
2-(4-(Methoxycarbonyl)phenyl)-2-oxoacetic acid, also known as a derivative of phenylacetic acid, is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
The compound exhibits a variety of biological activities, primarily attributed to its ability to interact with specific molecular targets and pathways. Some key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic processes. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Activity : Research indicates potential antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Research Findings
Recent studies have provided insights into the biological activities of 2-(4-(Methoxycarbonyl)phenyl)-2-oxoacetic acid:
- A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness in inhibiting bacterial topoisomerases, which are essential for DNA replication in bacteria. The compound demonstrated potent activity against multiple strains of Acinetobacter baumannii and Staphylococcus aureus .
- Another investigation revealed that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 1: Antimicrobial Activity
In a study focused on the antimicrobial properties of various phenylacetic acid derivatives, 2-(4-(Methoxycarbonyl)phenyl)-2-oxoacetic acid was tested against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.
Case Study 2: Anticancer Properties
A series of experiments conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value ranging from 10 to 25 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Data Table: Biological Activities Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
